Non-Covalent Binding Mode vs. Covalent 8-Nitro Benzothiazinones (BTZ043/PBTZ169)
Unlike the 8-nitro-6-(trifluoromethyl) analogs (e.g., BTZ043, PBTZ169) which act as suicide inhibitors of DprE1 via covalent bond formation with Cys387, the 8-trifluoromethyl substitution eliminates the reactive nitro group. This results in a non-covalent binding mode. In the landmark structural study, the non-covalent complex of the 8-nitro analog CT319 with DprE1 demonstrated that binding is not dependent on covalent linkage [1]. The 8-CF3 scaffold therefore offers a starting point for developing non-covalent inhibitors, which can mitigate toxicity issues associated with off-target protein adduct formation seen with covalent BTZs [2]. While the 8-nitro compound CT325 exhibits a minimum inhibitory concentration (MIC) of <10 nM against M. tuberculosis H37Rv through covalent inhibition, the 8-CF3 core lacks this intrinsic nanomolar potency but provides a safer template for rational drug design [1].
| Evidence Dimension | Mechanism of DprE1 Inhibition |
|---|---|
| Target Compound Data | Non-covalent binding mode (postulated); lacks reactive nitro group |
| Comparator Or Baseline | BTZ043/PBTZ169 (8-NO2, 6-CF3): Covalent suicide inhibitor; forms adduct with C387 |
| Quantified Difference | Mechanistic switch from covalent to non-covalent; loss of covalent bond eliminates direct nanomolar potency but potentially reduces off-target toxicity. |
| Conditions | Crystal structure of M. tuberculosis DprE1 with CT319 (non-covalent) vs. CT325 (covalent) [1]. |
Why This Matters
Procurement of the 8-CF3 core enables a non-covalent drug discovery program, which is crucial for avoiding the idiosyncratic toxicity that has challenged the clinical development of covalent 8-nitro BTZs.
- [1] Batt, S. M., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(28), 11354-11359. View Source
- [2] Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. View Source
